N-[3-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methylamino]phenyl]acetamide
Description
N-[3-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methylamino]phenyl]acetamide is a complex organic compound characterized by its unique molecular structure. This compound features a phenyl ring attached to an acetamide group, with a (4S)-2,2-dimethyl-1,3-dioxolan-4-ylmethylamino substituent. Its intricate structure makes it a subject of interest in various scientific fields, including chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-[3-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methylamino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-10(17)16-12-6-4-5-11(7-12)15-8-13-9-18-14(2,3)19-13/h4-7,13,15H,8-9H2,1-3H3,(H,16,17)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUDASQXUDUCEQ-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)NCC2COC(O2)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=CC(=C1)NC[C@H]2COC(O2)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methylamino]phenyl]acetamide typically involves multiple steps, starting with the preparation of the core (4S)-2,2-dimethyl-1,3-dioxolan-4-ylmethylamine. This core is then reacted with a phenylamine derivative under specific conditions to introduce the acetamide group.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological research, aiding in the study of enzyme mechanisms and protein interactions.
Medicine: The compound has potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting various diseases.
Industry: It is utilized in the manufacturing of specialty chemicals and materials, contributing to advancements in material science.
Mechanism of Action
The mechanism by which N-[3-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methylamino]phenyl]acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-[3-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methylamino]phenyl]acetamide: The enantiomer of the compound, differing only in the stereochemistry at the chiral center.
N-[3-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methylamino]phenyl]propionamide: A structural analog with a propionamide group instead of an acetamide group.
Uniqueness: N-[3-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methylamino]phenyl]acetamide stands out due to its specific stereochemistry and functional groups, which confer unique chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms. Its unique structure and properties make it a valuable compound in various scientific and industrial fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
